4-Ethoxy-3-isopropylbenzaldehyde
Overview
Description
4-Ethoxy-3-isopropylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a benzaldehyde derivative, characterized by the presence of an ethoxy group at the 4-position and an isopropyl group at the 3-position on the benzene ring. This compound is used primarily in research and development settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethoxyacetophenone with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane .
Industrial Production Methods
large-scale synthesis would likely involve optimizing the Friedel-Crafts acylation process to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: 4-Ethoxy-3-isopropylbenzoic acid.
Reduction: 4-Ethoxy-3-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethoxy-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential use in the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-isopropylbenzaldehyde in chemical reactions typically involves the reactivity of the aldehyde group. In oxidation reactions, the aldehyde is converted to a carboxylic acid through the formation of an intermediate hydrate. In reduction reactions, the aldehyde is reduced to an alcohol via the transfer of hydride ions from the reducing agent. Electrophilic aromatic substitution reactions involve the activation of the benzene ring by the electron-donating ethoxy and isopropyl groups, facilitating the attack of electrophiles on the ring .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxybenzaldehyde: Lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
3-Isopropylbenzaldehyde: Lacks the ethoxy group, which may affect its electron-donating properties and reactivity in electrophilic aromatic substitution reactions.
4-Methoxy-3-isopropylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and physical properties.
Uniqueness
4-Ethoxy-3-isopropylbenzaldehyde is unique due to the combined presence of both ethoxy and isopropyl groups, which can significantly influence its chemical reactivity and physical properties. The ethoxy group is an electron-donating group that activates the benzene ring towards electrophilic substitution, while the isopropyl group provides steric hindrance that can affect the orientation and rate of these reactions .
Properties
IUPAC Name |
4-ethoxy-3-propan-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-12-6-5-10(8-13)7-11(12)9(2)3/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZGHUKLYCIHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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